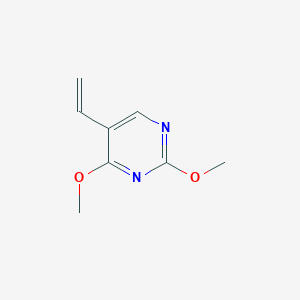
2,4-Dimethoxy-5-vinylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-5-vinylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a vinyl group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-vinylpyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with a vinylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethoxy-5-vinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.
Major Products:
Oxidation: Formation of 2,4-dimethoxy-5-formylpyrimidine or 2,4-dimethoxy-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethoxy-5-ethylpyrimidine.
Substitution: Formation of 2,4-diamino-5-vinylpyrimidine or 2,4-dithio-5-vinylpyrimidine.
Applications De Recherche Scientifique
2,4-Dimethoxy-5-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-5-vinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The vinyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,4-Dimethoxypyrimidine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different chemical properties and biological activities.
2,4-Dimethoxy-5-bromopyrimidine: Contains a bromine atom instead of a vinyl group, which affects its reactivity and applications.
Uniqueness: 2,4-Dimethoxy-5-vinylpyrimidine is unique due to the presence of both methoxy and vinyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. The vinyl group, in particular, offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
67046-24-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
5-ethenyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3 |
Clé InChI |
JUDFTMVJSMIBKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
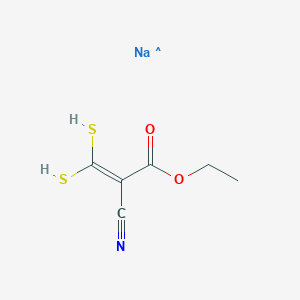
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
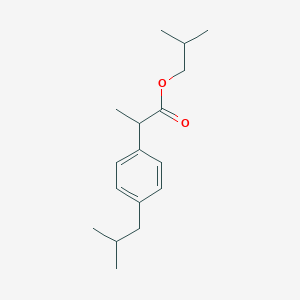
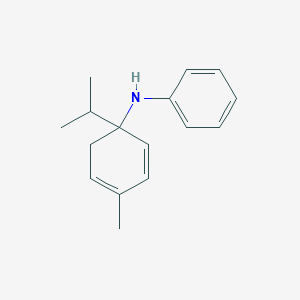

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
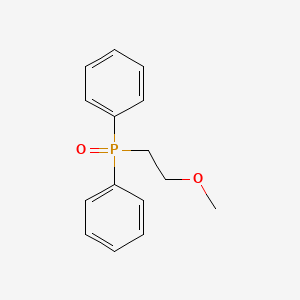
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


